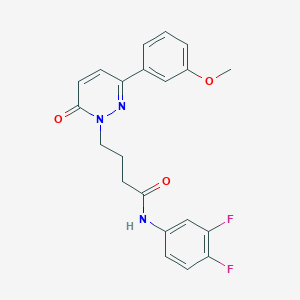

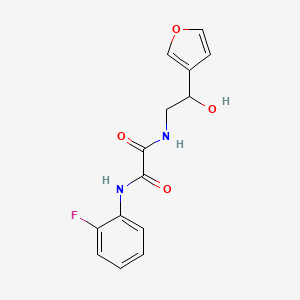

![molecular formula C14H23NO4 B2586204 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 2287315-41-5](/img/structure/B2586204.png)

5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid

カタログ番号 B2586204

CAS番号:

2287315-41-5

分子量: 269.341

InChIキー: LDXMOWNQUTTYEF-WJONMLJTSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid” is a spirocyclic compound, which means it has two rings that share a single atom . The “tert-butoxycarbonyl” group is a common protecting group used in organic synthesis, often abbreviated as “Boc”. This group is used to protect amines from reacting .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ring system, a Boc-protected amine, and a carboxylic acid group . These functional groups would likely be confirmed using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions to reveal the free amine . The carboxylic acid group could be involved in reactions such as esterification or amide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and capable of forming hydrogen bonds .科学的研究の応用

- New Reagent for Boc-Protecting Group : A new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. Boc-OASUD reacts with amino acids and their esters at room temperature in the presence of a base, providing N-Boc-amino acids and their esters with good yields and purity. This reagent offers an alternative to di-tert-butyl dicarbonate, being more stable and solid (Rao et al., 2017).

Spirocyclic Compounds in Peptide Synthesis

- Spirolactams as Pseudopeptides : The synthesis of spirocyclic compounds, specifically 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, has been explored. These compounds are used as conformationally restricted surrogates in peptide synthesis, mimicking Pro-Leu and Gly-Leu dipeptides. Conformational analyses reveal their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Boc-protected Amines Synthesis

- Mild and Efficient Curtius Rearrangement : A method involving di-tert-butyl dicarbonate and sodium azide enables the formation of an acyl azide intermediate. This undergoes Curtius rearrangement for the synthesis of tert-butyl carbamate in high yields at low temperatures. This process is compatible with a variety of substrates, including malonate derivatives, enabling access to protected amino acids (Lebel & Leogane, 2005).

Chemical Properties and Reactions

- Photochemical and Thermal Rearrangement : A study of the photochemical and thermal rearrangement of spirooxaziridines provides evidence supporting the stereoelectronic control theory. This theory explains the regioselectivities observed in these rearrangements (Lattes et al., 1982).

- Synthesis of Novel Spirocyclic Compounds : Efficient synthesis routes for novel spirocyclic compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed. These compounds provide a starting point for further selective derivation, accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Environmental Applications

- Removal Efficiency for Water-soluble Carcinogenic Dyes : A study on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines highlights the role of amino groups in forming hydrogen bonds and electrostatic interactions. This research contributes to environmental chemistry, particularly in dye removal (Akceylan et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-5-4-6-14(15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMOWNQUTTYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC12CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

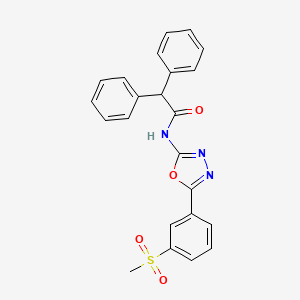

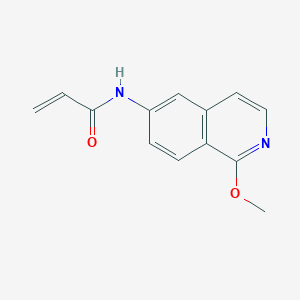

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2586125.png)

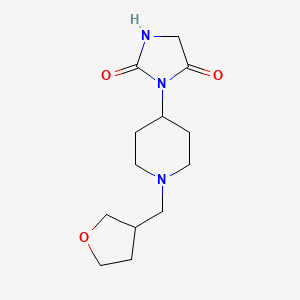

![4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2586126.png)

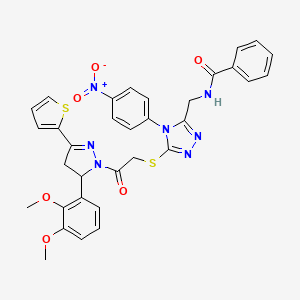

![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)

![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)

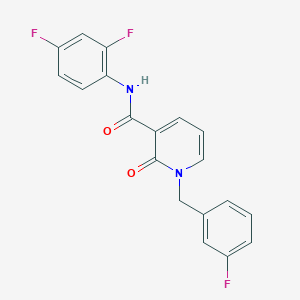

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2586142.png)